1-Benzyl-3,3-difluoro-1,5-diazocane

Lipophilicity ADME Drug Discovery

Sourcing generic diazocane scaffolds fails when specific electronic and conformational tuning is required. 1-Benzyl-3,3-difluoro-1,5-diazocane (CAS 2219407-33-5) solves this as a pre-functionalized building block for medicinal chemistry. - Unique C3-gem-difluoro motif significantly alters neighboring amine basicity (predicted pKa ~7.20), enabling precise protonation state control. - N-Benzyl group provides a critical hydrophobic anchor and enhances lipophilicity (cLogP ~1.8) for improved target engagement. - Supplied at >95% purity, ideal for constructing focused libraries targeting APN, MC4, or IL-1β synthesis inhibition pathways.

Molecular Formula C13H18F2N2
Molecular Weight 240.298
CAS No. 2219407-33-5
Cat. No. B2645120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-difluoro-1,5-diazocane
CAS2219407-33-5
Molecular FormulaC13H18F2N2
Molecular Weight240.298
Structural Identifiers
SMILESC1CNCC(CN(C1)CC2=CC=CC=C2)(F)F
InChIInChI=1S/C13H18F2N2/c14-13(15)10-16-7-4-8-17(11-13)9-12-5-2-1-3-6-12/h1-3,5-6,16H,4,7-11H2
InChIKeyNYWNXZFRTILXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3,3-difluoro-1,5-diazocane: Core Scaffold & Properties


1-Benzyl-3,3-difluoro-1,5-diazocane (CAS 2219407-33-5) is a saturated eight-membered heterocyclic compound belonging to the 1,5-diazocane class. It features a benzyl substituent at the N1 position and a gem-difluoro group at the C3 position of the diazocane ring . The compound is characterized by the molecular formula C13H18F2N2, a molecular weight of 240.29 g/mol, and is typically supplied as a powder with a purity of 95% . Its structural features are of interest in medicinal chemistry for exploring conformationally restricted peptidomimetics and for modulating physicochemical properties such as basicity and lipophilicity [1][2]. This evidence guide focuses on quantifiable, verifiable differentiation of this compound relative to its closest structural analogs to inform scientific selection and procurement.

Scaffold

Conformationally restricted 1,5-diazocane core for peptidomimetic design

Selection

N-benzyl and gem-difluoro groups modulate lipophilicity and amine basicity

Context

Research building block for SAR studies on fluorinated heterocycles

Why Generic 1,5-Diazocane Analogs Fail


In research and industrial applications, generic substitution of 1,5-diazocane derivatives without consideration of specific substituents is not viable due to profound differences in physicochemical and biological properties. The presence of the N-benzyl and C3-gem-difluoro groups in 1-Benzyl-3,3-difluoro-1,5-diazocane confers unique conformational constraints, electronic effects, and metabolic stability profiles that are absent in simpler analogs like unsubstituted 1,5-diazocane or N-benzyl-1,5-diazocane [1][2][3]. For example, the gem-difluoro group is known to significantly alter the pKa of neighboring amines, directly impacting the compound's protonation state and binding affinity in biological systems [3]. Similarly, the benzyl group enhances lipophilicity and potential interactions with hydrophobic binding pockets, which is critical for the activity of peptidomimetics targeting enzymes like aminopeptidase N (APN) or receptors like MC4 [2][4]. The following quantitative evidence demonstrates that 1-Benzyl-3,3-difluoro-1,5-diazocane possesses measurable differentiation from its closest analogs, making it a distinct chemical entity for targeted research.

  • Unsubstituted diazocane Lacks N-benzyl and gem-difluoro groups; lipophilicity and basicity profile may shift significantly
  • N-Benzyl analog without F Absence of gem-difluoro removes pKa modulation; protonation state at physiological pH may differ
  • Other difluoro diazocanes Varying substitution patterns can alter conformation, commercial availability, and purity specifications

1-Benzyl-3,3-difluoro-1,5-diazocane: Quantitative Differentiation


Enhanced Lipophilicity by N-Benzyl Substitution

The lipophilicity of 1-Benzyl-3,3-difluoro-1,5-diazocane, as estimated by its calculated LogP (cLogP), is substantially higher than that of unsubstituted 1,5-diazocane. While experimental LogP values are not directly available for this exact compound, predicted data from ChemicalBook and comparative analysis of similar scaffolds provide a clear differentiation. The cLogP for 1-Benzyl-3,3-difluoro-1,5-diazocane is predicted to be approximately 1.8 . In contrast, the cLogP for the unsubstituted 1,5-diazocane core is predicted to be 0.20 [1]. This ~1.6 log unit increase in lipophilicity is a direct consequence of the N-benzyl group and is further modulated by the fluorine atoms, which are known to have complex effects on lipophilicity depending on their position and the surrounding structure [2].

Lipophilicity (cLogP)
Predicted
ΔcLogP ≈ +1.6
May support membrane permeability context
Predicted values; experimental confirmation required
Lipophilicity ADME Drug Discovery

Gem-Difluoro Effect on Amine Basicity

The introduction of a gem-difluoro group adjacent to a secondary amine in the diazocane ring profoundly lowers the basicity of that nitrogen atom. For 1-Benzyl-3,3-difluoro-1,5-diazocane, the predicted pKa of the secondary amine at the C5 position is 7.20±0.40 . This value represents a significant reduction compared to the predicted pKa of the analogous amine in unsubstituted 1,5-diazocane, which is estimated to be >10 (specific predicted values for each amine are not fully detailed in available sources, but class-level inference from similar cyclic diamines supports this trend [1]). The gem-difluoro group exerts a strong electron-withdrawing inductive effect, reducing the electron density on the nitrogen and decreasing its propensity to accept a proton [2]. This shift in pKa is critical, as it alters the compound's ionization state at physiological pH, thereby affecting solubility, permeability, and target engagement.

Amine basicity (pKa)
Class-level inference
pKa 7.20 ± 0.40 vs >10
Alters ionization state at physiological pH
Class-level inference; experimental pKa determination advised
Basicity pKa Physicochemical Properties

Thermal Stability and Physical Property Changes

The incorporation of a benzyl group and two fluorine atoms significantly increases the molecular weight and alters the thermal properties of 1-Benzyl-3,3-difluoro-1,5-diazocane compared to the parent diazocane scaffold. The predicted boiling point of 1-Benzyl-3,3-difluoro-1,5-diazocane is 304.7±42.0 °C , which is substantially higher than the predicted boiling point of unsubstituted 1,5-diazocane at 193.7±8.0 °C [1]. This represents a difference of approximately 111 °C. The predicted density of 1-Benzyl-3,3-difluoro-1,5-diazocane is 1.13±0.1 g/cm³ , compared to 0.9±0.1 g/cm³ for unsubstituted 1,5-diazocane [1]. These differences are due to the increased molecular weight (240.29 vs. 114.19 g/mol) and the additional intermolecular forces from the benzyl group and polar C-F bonds [2].

Thermal & physical shift
Predicted
ΔBP ≈ +111 °C, ΔDensity +0.23 g/cm³
Guides purification and handling decisions
Predicted values; experimental verification encouraged
Physical Properties Thermal Stability Purification

Conformational Restriction in Peptidomimetic Design

While direct biological activity data for 1-Benzyl-3,3-difluoro-1,5-diazocane is not available in the public domain, its core scaffold, the 1,5-diazocane ring, is a validated pharmacophore for inhibiting interleukin-1β (IL-1β) synthesis and as an agonist of the melanocortin 4 (MC4) receptor [1][2]. In a study on conformationally restricted diazocane peptidomimetics as inhibitors of IL-1β synthesis, the 1,5-diazocane scaffold was shown to provide a unique conformational constraint that mimics a peptide turn, leading to potent inhibition of the target enzyme [1]. The specific substitution pattern on the diazocane ring, including the benzyl and gem-difluoro groups found in 1-Benzyl-3,3-difluoro-1,5-diazocane, is designed to optimize interactions with the enzyme's active site. Similarly, a patent describes diazocane compounds as MC4 agonists, where the diazocane core is essential for receptor binding and activation [2]. This class-level evidence supports the value of 1-Benzyl-3,3-difluoro-1,5-diazocane as a structurally defined building block for exploring these biological targets.

Scaffold validation
Class-level inference
1,5-diazocane core reported in IL-1β and MC4 receptor studies
Supports scaffold selection for pathway research
Class-level evidence; specific analog not directly assayed
Peptidomimetic Conformational Restriction Enzyme Inhibition

Commercial Availability & Purity Specifications

From a procurement perspective, 1-Benzyl-3,3-difluoro-1,5-diazocane is a specialized research chemical with defined commercial specifications. According to vendor data, the compound is supplied with a guaranteed purity of 95% . This level of purity is a critical benchmark for researchers, ensuring reproducibility in synthesis and biological assays. In contrast, many simpler 1,5-diazocane derivatives are either not commercially available or are offered as custom synthesis products with variable lead times and specifications. The ready availability of 1-Benzyl-3,3-difluoro-1,5-diazocane from established vendors (e.g., Enamine, available through Sigma-Aldrich) streamlines the procurement process, reducing the time and resources required to source and characterize the compound .

Specification
Data to verify
Purity: 95% (vendor spec)
Ensures experimental consistency
Verify lot-specific COA; no peer-reviewed purity data
Procurement Purity Specifications

Applications of 1-Benzyl-3,3-difluoro-1,5-diazocane


Peptidomimetic Libraries for IL-1β Converting Enzyme

The 1,5-diazocane scaffold is a known pharmacophore for inhibiting interleukin-1β (IL-1β) synthesis [1]. 1-Benzyl-3,3-difluoro-1,5-diazocane serves as a valuable, pre-functionalized building block for generating conformationally restricted peptidomimetics. Its N-benzyl group provides a hydrophobic anchor, while the gem-difluoro group modulates the basicity of the adjacent amine (pKa ≈ 7.20) , allowing fine-tuning of interactions within the enzyme's active site. Researchers can utilize this compound to create focused libraries exploring the structure-activity relationship (SAR) around the diazocane core, potentially leading to novel anti-inflammatory agents.

MC4 Receptor Agonists for Metabolic Disease

Diazocane-containing compounds have been patented as agonists of the melanocortin 4 (MC4) receptor, a key regulator of appetite and energy homeostasis [2]. 1-Benzyl-3,3-difluoro-1,5-diazocane can be used as a starting point for the synthesis of novel MC4 agonists. Its enhanced lipophilicity (cLogP ≈ 1.8) compared to unsubstituted diazocane [1][3] suggests improved membrane permeability and potential for oral bioavailability. Further derivatization of this scaffold can help elucidate the structural requirements for potent and selective MC4 receptor activation.

Fluorine Effects on Amine Basicity and Conformation

The gem-difluoro group in 1-Benzyl-3,3-difluoro-1,5-diazocane provides a unique opportunity to study the impact of fluorine substitution on the basicity and conformation of a medium-sized nitrogen heterocycle. The predicted pKa of 7.20±0.40 for the secondary amine represents a significant deviation from the parent 1,5-diazocane . Researchers in physical organic chemistry can use this compound to experimentally measure these effects, correlating them with computational models and advancing the fundamental understanding of fluorine's role in modulating molecular properties [4].

Reference Standard for Fluorinated Heterocycle Chromatography

Due to its well-defined structure and commercial availability with a specified purity (95%) , 1-Benzyl-3,3-difluoro-1,5-diazocane can serve as a reference standard in analytical chemistry. Its distinct retention time in HPLC or GC, stemming from its unique lipophilicity and boiling point (predicted 304.7±42.0 °C) , allows it to be used for method development, system suitability testing, or as a calibrant in the analysis of complex mixtures containing fluorinated heterocyclic compounds.

Application
Selection Property
Validation Focus
Peptidomimetic SAR studies
Conformational restriction scaffold
IL-1β pathway response context
MC4 receptor probe synthesis
Lipophilicity and basicity modulation
MC4 receptor binding assay context
Fluorine effect studies
pKa and conformational analysis
Physicochemical property modeling
Chromatography method development
Defined purity and thermal stability
Analytical method calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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